Ethoxytriphenylsilane

Description

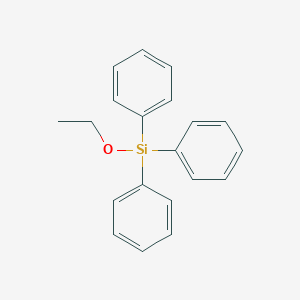

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethoxy(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OSi/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJXKUWNRVOUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061746 | |

| Record name | Ethoxytriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-80-9 | |

| Record name | 1,1′,1′′-(Ethoxysilylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1',1''-(ethoxysilylidyne)tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxytriphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(ethoxysilylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxytriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxytriphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of Ethoxytriphenylsilane

An In-depth Technical Guide to the Synthesis and Characterization of Ethoxytriphenylsilane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (ETPS). Moving beyond simple procedural lists, this document delves into the causal relationships behind experimental design, offering field-proven insights into the synthesis, purification, and analytical characterization of this versatile organosilicon compound. The protocols described herein are designed as self-validating systems, where analytical characterization confirms the success and purity of the synthetic output.

Strategic Importance of this compound

This compound, with the chemical formula C₂₀H₂₀OSi, is a cornerstone reagent in modern organic and materials chemistry.[1] Its structure, featuring a central silicon atom bonded to three bulky phenyl groups and a reactive ethoxy group, imparts a unique combination of steric hindrance and chemical functionality.[1] This makes it exceptionally valuable in several domains:

-

Protecting Group in Organic Synthesis : ETPS is widely used to protect hydroxyl groups in complex, multi-step syntheses. The triphenylsilyl (TPS) ether formed is stable under a variety of reaction conditions but can be cleaved selectively, a critical feature in pharmaceutical development.

-

Precursor to Advanced Materials : As a precursor, ETPS is used in the synthesis of silicones and siloxane polymers. Through hydrolysis and condensation, it can form the Si-O-Si backbone of silicone materials known for their thermal stability and water repellency.[1]

-

Silane Coupling Agents : The compound serves as a key intermediate for producing silane coupling agents, which are essential for enhancing adhesion between organic polymers and inorganic substrates in advanced composites.[1]

-

Formulation of Coatings and Sealants : Its chemical stability and reactivity are leveraged in high-performance coatings and sealants that require exceptional durability.[1]

This guide will focus on the most reliable and instructive methods for its laboratory-scale synthesis and the definitive analytical techniques required for its characterization.

Synthesis Methodologies: A Causal Analysis

The synthesis of this compound can be approached from several perspectives, primarily revolving around the formation of the Si-O-C bond. The choice of method is often dictated by the availability and cost of starting materials, desired purity, and scale.

Primary Synthesis Route: Ethanolysis of Chlorotriphenylsilane

This is the most direct and frequently employed method. The underlying principle is the nucleophilic substitution at the silicon center, where the highly reactive silicon-chlorine bond is targeted by ethanol.

Causality of Experimental Choices:

-

Reactant : Chlorotriphenylsilane (Ph₃SiCl) is used because the Si-Cl bond is highly polarized and susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group.

-

Reagent : Anhydrous ethanol is used as both the reactant and often as the solvent. It is critical to use a dry solvent to prevent the competitive hydrolysis of Ph₃SiCl to triphenylsilanol (Ph₃SiOH), which would reduce the yield of the desired product.[2]

-

Acid Scavenger : The reaction liberates one equivalent of hydrochloric acid (HCl). This byproduct can catalyze undesirable side reactions. Therefore, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added as an acid scavenger to neutralize the HCl as it forms, driving the reaction to completion.

-

Setup : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add chlorotriphenylsilane (29.5 g, 100 mmol) and anhydrous toluene (100 mL).

-

Reagent Addition : Slowly add a solution of anhydrous ethanol (5.8 g, 125 mmol, 1.25 eq) and pyridine (8.7 g, 110 mmol, 1.1 eq) in anhydrous toluene (20 mL) to the stirring solution at room temperature over 30 minutes.

-

Reaction : Heat the reaction mixture to a gentle reflux (approx. 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate mobile phase).

-

Workup : Cool the mixture to room temperature. The pyridinium hydrochloride salt will precipitate. Filter the solid salt and wash it with a small amount of cold toluene.

-

Purification : Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol to yield this compound as a white crystalline solid.

-

Validation : The final product's identity and purity should be confirmed using the characterization techniques outlined in Section 3.

Alternative Route: Etherification of Triphenylsilanol

This method is viable if triphenylsilanol is a more readily available starting material. It involves a condensation reaction between triphenylsilanol and ethanol.

Causality of Experimental Choices:

-

Precursor Synthesis : Triphenylsilanol itself is commonly synthesized via the hydrolysis of chlorotriphenylsilane.[3][4] This two-step approach (hydrolysis then etherification) can sometimes offer purification advantages over the direct one-step route.

-

Reaction Principle : This is an equilibrium-limited condensation. To drive the reaction forward, it is often necessary to either use a large excess of ethanol or to remove the water that is formed, for example, by azeotropic distillation with a suitable solvent like toluene. An acid catalyst can be used to protonate the silanol hydroxyl group, making it a better leaving group (H₂O).

Workflow Visualization

The following diagram illustrates the primary synthetic pathway for this compound, including key steps from reaction to final product validation.

Caption: Synthetic workflow for this compound via ethanolysis.

Analytical Characterization: A Self-Validating System

Thorough characterization is non-negotiable for confirming the successful synthesis and purity of this compound. The data from these techniques collectively validate the identity of the final product.

Data Summary Table

| Property/Technique | Expected Result |

| Molecular Formula | C₂₀H₂₀OSi |

| Molecular Weight | 304.5 g/mol [1] |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | 63.0 to 67.0 °C[5] |

| ¹H NMR (CDCl₃) | δ ~7.3-7.6 (m, 15H, Ar-H), ~3.9 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~135 (Ar-C), ~134 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~60 (OCH₂), ~18 (CH₃) |

| FT-IR (ATR) | ~3070 cm⁻¹ (Ar C-H), ~2975 cm⁻¹ (Aliphatic C-H), ~1428 cm⁻¹ (Si-Ph), ~1090 cm⁻¹ (Si-O-C)[6] |

| Mass Spec (EI) | m/z 304 (M⁺), 259 ([M-OEt]⁺), 227 ([M-Ph]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR : The proton NMR spectrum provides definitive evidence. The aromatic region will show a complex multiplet for the 15 protons of the three phenyl groups. Critically, the ethoxy group gives a clean quartet for the methylene (-OCH₂-) protons coupled to the adjacent methyl group and a triplet for the methyl (-CH₃) protons coupled to the methylene group. The integration ratio of 15:2:3 is a key validation point.

-

¹³C NMR : The proton-decoupled ¹³C spectrum will show four distinct signals for the phenyl carbons (ipso, ortho, meta, para) and two signals for the ethoxy group carbons, confirming the molecular symmetry.

-

²⁹Si NMR : This technique can be used to confirm the chemical environment of the silicon atom, with an expected chemical shift distinct from that of the starting material (Ph₃SiCl) or potential byproduct (Ph₃SiOH).[7]

-

Accurately weigh 10-20 mg of the purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and optionally ²⁹Si spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for confirming the presence of key functional groups and the absence of starting materials or byproducts.

-

Key Insight : The most crucial diagnostic observation is the presence of a very strong and broad absorption band around 1090 cm⁻¹, which is characteristic of the Si-O-C asymmetric stretch. Concurrently, the absence of a broad O-H stretching band (typically ~3200-3600 cm⁻¹) confirms the complete conversion of any triphenylsilanol intermediate or byproduct and the absence of water. The presence of sharp peaks around 3070 cm⁻¹ (aromatic C-H) and 1428 cm⁻¹ (Si-Ph) further confirms the triphenylsilyl moiety.[6]

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount (a few milligrams) of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Key Insight : Using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) will likely show the molecular ion peak (M⁺) at m/z 304.5. Under electron ionization (EI), fragmentation is common. The base peak may correspond to the loss of an ethoxy group ([M-OEt]⁺ at m/z 259) or a phenyl group ([M-Ph]⁺ at m/z 227), which are characteristic fragmentation patterns for such compounds.

Safety, Handling, and Storage

Proper handling is essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Moisture Sensitivity : The Si-O bond is susceptible to hydrolysis. The compound should be handled and stored under a dry, inert atmosphere (e.g., in a desiccator or glovebox).[2][8]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[8][9]

Conclusion

The synthesis and characterization of this compound are fundamental processes for laboratories involved in advanced organic synthesis and materials science. The direct ethanolysis of chlorotriphenylsilane represents a robust and efficient synthetic route. A rigorous analytical approach, combining NMR, FT-IR, and mass spectrometry, provides a self-validating system that ensures the production of high-purity material. By understanding the causality behind each experimental step, from the choice of an acid scavenger to the interpretation of spectroscopic data, researchers can confidently prepare and utilize this vital chemical building block for a multitude of advanced applications.

References

- 1. Buy this compound | 1516-80-9 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Triphenylsilanol – Wikipedia [de.wikipedia.org]

- 4. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]

- 5. This compound | 1516-80-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Triphenylsilanol | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethoxytriphenylsilane

Introduction

Ethoxytriphenylsilane, (C₆H₅)₃SiOCH₂CH₃, is a versatile organosilicon compound widely utilized in organic synthesis and materials science. Its unique structure, featuring a central silicon atom bonded to three bulky phenyl groups and a reactive ethoxy group, makes it an excellent protecting group for hydroxyl functionalities and a key precursor for silicon-based materials like silicones and silane coupling agents.[1] A precise understanding of its molecular structure and purity is paramount for its effective application, which is reliably achieved through a combination of modern spectroscopic techniques.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will delve into the interpretation of its characteristic spectral features, underpinned by established principles of chemical spectroscopy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for data acquisition, ensuring researchers can confidently validate their own findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise atomic arrangement of this compound, providing unambiguous information about its proton and carbon frameworks.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a quantitative map of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by two distinct regions: the downfield aromatic region corresponding to the phenyl protons and the upfield aliphatic region of the ethoxy group protons.

Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 - 7.75 | Multiplet | 6H | ortho-Protons (aromatic) |

| ~ 7.35 - 7.50 | Multiplet | 9H | meta & para-Protons (aromatic) |

| ~ 3.95 | Quartet | 2H | Methylene (-OCH₂ CH₃) |

| ~ 1.30 | Triplet | 3H | Methyl (-OCH₂CH₃ ) |

| Note: Predicted chemical shifts based on analysis of similar structures like triphenylsilane and general substituent effects. Solvent: CDCl₃. Reference: TMS at 0 ppm.[2][3][4][5] |

Interpretation

The ¹H NMR spectrum is interpreted as follows:

-

Aromatic Protons (7.35 - 7.75 ppm): The 15 protons of the three phenyl groups resonate in the downfield region due to the deshielding effect of the aromatic ring current. Typically, the protons in the ortho position to the silicon atom are shifted slightly further downfield compared to the meta and para protons due to proximity to the electropositive silicon and anisotropic effects.[2][3]

-

Methylene Protons (~3.95 ppm): These protons on the carbon adjacent to the oxygen atom are deshielded, causing them to appear at a lower field.[4] The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Methyl Protons (~1.30 ppm): The terminal methyl protons are in a standard aliphatic environment. Their signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

The integration ratio of 15:2:3 (aromatic:methylene:methyl) is a definitive signature of the this compound structure.

Caption: Molecular structure of this compound with ¹H NMR assignments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Data Acquisition: Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the spectrum using a standard 90° pulse sequence.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single sharp line.

Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135.5 | ortho-Carbons (Aromatic) |

| ~ 134.0 | ipso-Carbon (Aromatic, C-Si) |

| ~ 130.0 | para-Carbon (Aromatic) |

| ~ 128.0 | meta-Carbons (Aromatic) |

| ~ 60.0 | Methylene (-OCH₂ CH₃) |

| ~ 18.5 | Methyl (-OCH₂CH₃ ) |

| Note: Predicted chemical shifts based on analysis of similar structures and additive rules. Solvent: CDCl₃.[6][7][8][9] |

Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the molecular structure with six distinct signals:

-

Aromatic Carbons (128.0 - 135.5 ppm): Four signals are expected for the phenyl groups due to symmetry. The ipso-carbon (directly attached to silicon) is typically shifted downfield. The relative positions of the ortho, meta, and para carbons are influenced by the electronic effects of the silyl group.[7][9]

-

Methylene Carbon (~60.0 ppm): The carbon of the -OCH₂- group is deshielded by the adjacent oxygen atom, resulting in a downfield shift.[8]

-

Methyl Carbon (~18.5 ppm): The terminal methyl carbon appears in the typical upfield aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time due to the low natural abundance of ¹³C.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans should be accumulated to achieve adequate signal intensity.

-

Processing & Analysis: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or internal TMS (0.00 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~ 3070 - 3050 | Medium | C-H Stretch | Aromatic |

| ~ 2975 - 2850 | Medium | C-H Stretch | Aliphatic (Ethoxy) |

| ~ 1430 | Strong | Si-C Stretch | Si-Phenyl |

| ~ 1120 | Strong | Si-O-C Stretch | Si-O-C (Alkoxysilane) |

| ~ 1100 - 1000 | Strong, Broad | Si-O-C Stretch | Alkoxysilane |

| ~ 740 & 700 | Strong | C-H Bend | Monosubstituted Benzene |

| Note: Predicted absorption bands based on characteristic frequencies for organosilicon compounds.[10][11][12] |

Interpretation

The IR spectrum of this compound presents several key diagnostic peaks:

-

C-H Stretching: The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those just below 3000 cm⁻¹ are from the sp³ hybridized carbons of the ethoxy group.[12]

-

Si-Phenyl (Si-Ph) Vibration: A strong, sharp absorption around 1430 cm⁻¹ is a hallmark of the Si-Ph bond.[10]

-

Si-O-C Stretching: The most prominent feature for an alkoxysilane is the very strong and often broad absorption band in the 1100-1000 cm⁻¹ region, which corresponds to the asymmetric Si-O-C stretching vibration.[10][13]

-

Aromatic C-H Bending: The strong bands around 740 and 700 cm⁻¹ are out-of-plane C-H bending vibrations, which are characteristic of a monosubstituted benzene ring, confirming the presence of the triphenylsilyl moiety.[11]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Analysis: The acquired spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them to correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this compound, electron ionization (EI) is a common method that induces characteristic fragmentation.

Data Summary

| m/z | Proposed Fragment | Identity |

| 320 | [C₂₀H₂₀OSi]⁺ | Molecular Ion [M]⁺ |

| 243 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 199 | [M - C₆H₅ - C₂H₄]⁺ | Loss of phenyl and ethylene |

| 165 | [M - 2(C₆H₅)]⁺ | Loss of two phenyl radicals |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| Note: Molecular weight of C₂₀H₂₀OSi is 320.46 g/mol . Fragmentation is predicted based on established patterns for phenylsilanes and ethers.[14][15][16] |

Interpretation

The mass spectrum of this compound is expected to show the following features:

-

Molecular Ion Peak (m/z 320): The presence of a peak at this m/z value confirms the molecular weight of the compound. This peak may be of low intensity due to the instability of the molecular ion under EI conditions.[15]

-

Loss of a Phenyl Group (m/z 243): The most common fragmentation pathway for triphenylsilyl compounds is the cleavage of a silicon-phenyl bond, which is energetically favorable. This results in a highly abundant fragment at [M-77]⁺.[16] This is often the base peak.

-

Further Fragmentation: The [M - C₆H₅]⁺ ion can undergo further fragmentation, such as the loss of an ethylene molecule (C₂H₄) via a rearrangement, leading to a peak at m/z 199.

-

Phenyl Cation (m/z 77): A prominent peak at m/z 77 corresponding to the phenyl cation [C₆H₅]⁺ is also expected.[14]

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the analyte from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection and Analysis: A detector records the abundance of each fragment, generating the mass spectrum. Identify the molecular ion and major fragment peaks to confirm the structure.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, notably the Si-O-C and Si-Phenyl linkages. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns that are diagnostic of the triphenylsilyl ethoxy structure. Together, these techniques form a self-validating system essential for quality control, reaction monitoring, and structural verification in research and development settings.

References

- 1. Buy this compound | 1516-80-9 [smolecule.com]

- 2. Triphenylsilyl chloride(76-86-8) 1H NMR spectrum [chemicalbook.com]

- 3. Triphenylsilane(789-25-3) 1H NMR [m.chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. gelest.com [gelest.com]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. tandfonline.com [tandfonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxytriphenylsilane

Introduction: The Versatile Role of Ethoxytriphenylsilane in Modern Chemistry

This compound, a sterically hindered organosilicon compound, has emerged as a reagent of significant interest for researchers, scientists, and drug development professionals. Its unique molecular architecture, characterized by a central silicon atom bonded to three bulky phenyl groups and a reactive ethoxy moiety, imparts a distinct combination of stability and reactivity. This guide provides a comprehensive exploration of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and diverse applications. A thorough understanding of these core characteristics is paramount for its effective utilization in organic synthesis, materials science, and drug discovery.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₂₀H₂₀OSi, possesses a tetrahedral geometry around the central silicon atom. The three phenyl groups create a sterically crowded environment, which significantly influences its reactivity, while the silicon-oxygen bond of the ethoxy group serves as the primary site for many of its chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1516-80-9 | [1][2] |

| Molecular Formula | C₂₀H₂₀OSi | [1] |

| Molecular Weight | 304.5 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 63.0 - 67.0 °C | [2][4] |

| Boiling Point | 344 °C | [4] |

| Flash Point | >200 °C | |

| Purity | >95.0% (GC) | [2][3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through several routes, with the reaction of triphenylsilanol and ethanol being a common and efficient method. This process involves an acid-catalyzed nucleophilic substitution at the silicon center.

Experimental Protocol: Synthesis from Triphenylsilanol and Ethanol

Objective: To synthesize this compound from triphenylsilanol and ethanol.

Materials:

-

Triphenylsilanol

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Toluene

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube, dissolve triphenylsilanol (10.0 g, 36.2 mmol) in anhydrous toluene (100 mL).

-

Addition of Reagents: To the stirred solution, add anhydrous ethanol (5.3 mL, 90.5 mmol, 2.5 equivalents).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the reaction mixture. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid, followed by a wash with brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel to yield pure this compound as a white crystalline solid.

Causality Behind Experimental Choices: The use of an acid catalyst, such as sulfuric acid, is crucial to protonate the hydroxyl group of triphenylsilanol, making it a better leaving group (water). Anhydrous conditions are maintained to prevent the hydrolysis of the product and starting materials. The excess of ethanol drives the equilibrium towards the formation of the ethoxy ether. The aqueous work-up is designed to remove the acid catalyst and any water-soluble byproducts.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the Si-O-C bond. This bond is susceptible to cleavage under both acidic and basic conditions, making it a versatile functional group in organic synthesis.

Hydrolysis: Formation of Triphenylsilanol

The hydrolysis of this compound to triphenylsilanol is a fundamental reaction that proceeds readily in the presence of water, often catalyzed by acid or base.

Mechanism of Acid-Catalyzed Hydrolysis:

Experimental Protocol: Hydrolysis of this compound

Objective: To hydrolyze this compound to triphenylsilanol.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: Dissolve this compound (5.0 g, 16.4 mmol) in THF (50 mL) in a round-bottom flask.

-

Acidification: Add a few drops of concentrated hydrochloric acid to the solution.

-

Hydrolysis: Add water (10 mL) and stir the mixture at room temperature for 2 hours.

-

Neutralization: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product with diethyl ether (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield triphenylsilanol.

This compound as a Protecting Group for Alcohols

The triphenylsilyl (trityl) group is a bulky protecting group for alcohols, and this compound can serve as a reagent for its introduction.[5][6] The steric hindrance provided by the three phenyl groups makes the resulting silyl ether stable to a range of reaction conditions.[6]

Experimental Workflow: Alcohol Protection

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and ethoxy groups. The aromatic protons will appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The methylene protons (-CH₂-) of the ethoxy group will likely be a quartet around δ 3.8 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, typically in the δ 128-136 ppm region. The methylene carbon of the ethoxy group is expected around δ 60 ppm, and the methyl carbon around δ 18 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be dominated by absorptions corresponding to the phenyl and ethoxy groups.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3070-3050 | C-H stretch | Aromatic |

| 2975-2850 | C-H stretch | Aliphatic (ethoxy) |

| 1590, 1480, 1430 | C=C stretch | Aromatic ring |

| 1120-1085 | Si-O-C stretch | Silyl ether |

| 740-690 | C-H out-of-plane bend | Monosubstituted benzene |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound (MW = 304.5) is expected to show a molecular ion peak (M⁺) at m/z 304. Key fragmentation patterns would likely involve the loss of the ethoxy group ([M - 45]⁺) to give the stable triphenylsilyl cation at m/z 259, and the loss of a phenyl group ([M - 77]⁺).

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern chemist. Its well-defined physical properties, coupled with its predictable chemical reactivity, make it an excellent choice for a variety of applications, from the protection of sensitive functional groups to the synthesis of advanced silicon-containing materials. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Ethoxytriphenylsilane as a Protecting Group for Hydroxyl Functionalities

For professionals in the fields of organic synthesis, medicinal chemistry, and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products, pharmaceuticals, and key synthetic intermediates, often requires temporary protection to prevent unwanted side reactions.[1][2][3] Among the vast array of available protecting groups, silyl ethers have distinguished themselves through their tunable stability, ease of installation, and mild deprotection conditions.[4]

This guide provides a deep dive into the use of the triphenylsilyl (TPS) group, a particularly robust silyl ether, with a focus on its introduction using ethoxytriphenylsilane. We will explore the nuanced mechanistic principles governing its action, its position within the broader landscape of silyl ethers, and provide actionable protocols for its application in the laboratory.

The Triphenylsilyl (TPS) Group: A Bastion of Stability

Silyl ethers are formed by replacing the acidic proton of a hydroxyl group with a triorganosilyl group (R₃Si-). The stability of the resulting silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. A larger steric shield around the silicon-oxygen bond hinders attack by acids or nucleophiles, thereby increasing the group's resilience.

The general order of stability towards acidic hydrolysis is a critical concept for orthogonal synthetic strategies: TMS < TES < TBDMS < TIPS < TBDPS

The Triphenylsilyl (TPS) group, while less common than TBDPS (tert-Butyldiphenylsilyl), offers exceptional stability that often surpasses even the most robust alkyl-substituted silyl ethers. This enhanced stability arises from the significant steric hindrance provided by the three phenyl rings. This makes the TPS group an excellent choice when subsequent reaction steps involve harsh acidic conditions that would cleave lesser silyl ethers.

Table 1: Comparative Stability of Common Silyl Ether Protecting Groups

| Silyl Group | Abbreviation | Reagent Example | Relative Stability | Primary Cleavage Conditions |

| Trimethylsilyl | TMS | Trimethylsilyl chloride | Very Low | Mild acid, moisture |

| Triethylsilyl | TES | Triethylsilyl chloride | Low | Mild acid, fluoride |

| tert-Butyldimethylsilyl | TBDMS / TBS | tert-Butyldimethylsilyl chloride | Moderate | Acid, fluoride |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride | High | Strong acid, fluoride |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride | Very High | Strong acid, fluoride |

| Triphenylsilyl | TPS | This compound | Exceptional | Strong acid, fluoride |

Mechanism of Protection: The Role of this compound

The most conventional method for forming silyl ethers involves the reaction of an alcohol with a silyl halide (e.g., triphenylsilyl chloride) in the presence of a weak base like imidazole or triethylamine. However, using an alkoxysilane, such as this compound, offers an alternative, halogen-free pathway.

This reaction is not a simple mixing of reagents; it requires catalytic activation to proceed efficiently. The process is a form of trans-silylation or transetherification, where the ethoxy group on the silicon is exchanged for the alcohol substrate. This is typically achieved using a Lewis acid or a strong Brønsted acid catalyst.

The Causality of Catalysis: The core principle is to make the ethoxy group a better leaving group. The lone pair of electrons on the ethoxy oxygen is not inherently reactive enough to depart. A Lewis acid (e.g., a borane like B(C₆F₅)₃) or a Brønsted acid (H⁺) coordinates to or protonates the ethoxy oxygen. This activation polarizes the Si-O bond and transforms the ethoxy moiety into a good leaving group (ethanol, in the case of acid catalysis). The alcohol substrate, acting as a nucleophile, can then attack the now highly electrophilic silicon center.

Visualizing the Protection Mechanism

The following diagram illustrates the Lewis acid-catalyzed mechanism for the protection of a primary alcohol using this compound.

Caption: Lewis acid-catalyzed silylation of an alcohol.

Mechanism of Deprotection: Releasing the Hydroxyl Group

The exceptional stability of the TPS ether necessitates specific and potent conditions for its removal. The most effective and widely used method for cleaving silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).

The Power of the Silicon-Fluorine Bond: The efficacy of this method hinges on the extraordinary strength of the silicon-fluorine (Si-F) bond, which is one of the strongest single bonds in chemistry (~580 kJ/mol). The formation of this highly stable bond provides a powerful thermodynamic driving force for the reaction.

The mechanism involves the nucleophilic fluoride ion attacking the silicon atom. Silicon, being in the third period, has accessible d-orbitals and can accommodate an expanded coordination sphere. This leads to the formation of a transient, pentacoordinate "hypervalent" silicon intermediate. This intermediate is unstable and rapidly collapses, cleaving the weaker silicon-oxygen bond to release the alcohol and form the stable triphenylfluorosilane.

Visualizing the Deprotection Mechanism

Caption: Fluoride-mediated deprotection of a TPS ether.

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the protection of a primary alcohol using this compound and its subsequent deprotection. These protocols should be adapted based on the specific substrate and scale.

Protocol 1: Protection of a Primary Alcohol

(This protocol is adapted from general procedures for Lewis acid-catalyzed silylation of alcohols with alkoxysilanes)

Objective: To protect 4-phenylbutan-1-ol with this compound.

Materials:

-

4-phenylbutan-1-ol (1.0 eq)

-

This compound (1.2 eq)

-

Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (0.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-phenylbutan-1-ol (1.0 eq) and anhydrous DCM.

-

Add this compound (1.2 eq) to the solution.

-

In a separate vial, dissolve the B(C₆F₅)₃ catalyst (0.05 eq) in a small amount of anhydrous DCM.

-

Slowly add the catalyst solution to the reaction mixture at room temperature.

-

Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-6 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired triphenylsilyl ether.

Protocol 2: Deprotection of a Triphenylsilyl Ether

(This is a standard protocol for fluoride-mediated silyl ether cleavage)

Objective: To deprotect 4-phenylbutyl triphenylsilyl ether.

Materials:

-

4-phenylbutyl triphenylsilyl ether (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TPS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TBAF solution (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir, monitoring by TLC until the starting material is consumed (typically 1-4 hours).

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected 4-phenylbutan-1-ol.

Conclusion: Strategic Application

The triphenylsilyl group, delivered via this compound, is a powerful tool for synthetic chemists facing challenges that require a highly robust hydroxyl protecting group. Its exceptional stability to a wide range of reaction conditions, particularly acidic media, allows for greater flexibility in complex synthetic routes. While its installation via an alkoxysilane requires catalytic activation, this halogen-free approach is advantageous in certain contexts. The well-established and highly efficient fluoride-mediated deprotection ensures that the valuable hydroxyl functionality can be revealed reliably at the desired stage. Understanding the mechanisms behind both the protection and deprotection steps is paramount for troubleshooting and for the rational design of sophisticated, multi-step syntheses in drug discovery and development.

References

A Theoretical and Computational Guide to Ethoxytriphenylsilane: From Molecular Structure to Reactive Behavior

Introduction: The Dual Identity of Ethoxytriphenylsilane

This compound (ETPS), with the chemical formula C₂₀H₂₀OSi, is an organosilicon compound of significant interest in both synthetic and materials chemistry.[1] Its molecular architecture, featuring a central silicon atom bonded to a reactive ethoxy group and three sterically demanding phenyl rings, imparts a unique dual character.[2] In organic synthesis, the triphenylsilyl moiety serves as a bulky protecting group for hydroxyl functions, prized for its stability and specific deprotection conditions.[2] Concurrently, in materials science, the hydrolysis of its Si-OEt bond makes ETPS a valuable precursor for the synthesis of silicones, silane coupling agents, and functionalized silica surfaces.[2][3]

Understanding the behavior of ETPS at a molecular level is paramount to optimizing its application. While empirical studies provide invaluable data, they often reveal the "what" without fully explaining the "why." This is where theoretical and computational chemistry offers a powerful lens. By employing quantum mechanical methods, we can construct a detailed, atomistic model of ETPS to predict its geometry, simulate its spectroscopic signatures, and map the energetic landscape of its chemical reactions. This guide provides an in-depth exploration of the theoretical methodologies used to study ETPS, offering both foundational concepts and practical protocols for researchers in the field.

Part 1: The Architectural Blueprint: Molecular Structure and Energetics

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This optimized geometry is the foundation upon which all other properties are calculated.

Expertise & Experience: The Choice of a Computational Model

For a molecule of this size, Density Functional Theory (DFT) provides an excellent balance of computational accuracy and efficiency.[4] We select the B3LYP hybrid functional, a workhorse in computational organic chemistry, combined with the 6-311+G(d,p) basis set. This combination is well-validated for calculating the geometries and vibrational frequencies of organosilanes and related compounds.[4][5] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen atom, while the polarization functions (d,p) allow for greater flexibility in describing the bonding environment around the silicon and other heavy atoms.

Protocol 1: Geometry Optimization of this compound

This protocol outlines the essential steps to calculate the ground-state equilibrium geometry of the ETPS molecule.

-

Input Structure Generation:

-

Construct an initial 3D model of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Computational Setup:

-

Import the initial coordinates into a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

-

Define the calculation parameters:

-

Method: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Job Type: Optimization (Opt)

-

Keywords: Specify frequency calculation (Freq) to be performed after optimization to confirm a true minimum.

-

-

Define the molecular charge (0) and spin multiplicity (singlet).

-

-

Execution and Analysis:

-

Submit the calculation to run.

-

Upon completion, verify that the optimization converged successfully.

-

Confirm that the frequency calculation yields zero imaginary frequencies, which indicates that the optimized structure is a true energy minimum.

-

Extract the final Cartesian coordinates and analyze the key geometric parameters (bond lengths, angles, dihedral angles).

-

Diagram 1: Computational Workflow for Geometry Optimization

Caption: Workflow for obtaining the optimized molecular structure of ETPS.

The resulting optimized structure reveals a tetrahedral geometry around the silicon atom, slightly distorted due to the steric bulk of the three phenyl groups. The phenyl rings are not coplanar but adopt a propeller-like conformation to minimize steric repulsion.

Table 1: Predicted Key Geometric Parameters for this compound (Note: These are representative values expected from a B3LYP/6-311+G(d,p) calculation for illustrative purposes.)

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length (Å) | Si – O | 1.65 Å |

| Si – C (phenyl) | 1.88 Å | |

| O – C (ethyl) | 1.44 Å | |

| Bond Angle (°) | O – Si – C (phenyl) | 108.5° |

| C (phenyl) – Si – C (phenyl) | 110.5° | |

| Si – O – C (ethyl) | 125.0° |

Part 2: Spectroscopic Fingerprints from First Principles

Theoretical calculations are instrumental in interpreting experimental spectra. By simulating vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra, we can confidently assign experimental peaks to specific molecular motions and chemical environments.

Vibrational Analysis (IR & Raman)

A frequency calculation performed on the optimized geometry provides the harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to the fundamental modes of vibration, such as bond stretches, bends, and torsions.[6] While the harmonic approximation can lead to an overestimation of frequencies compared to experimental values, the results are qualitatively excellent and can be improved by applying empirical scaling factors.[6]

The analysis of calculated vibrational modes allows for the unambiguous assignment of peaks in the experimental IR and Raman spectra. For ETPS, key predicted vibrations include the strong Si-O-C asymmetric stretch, the characteristic aromatic C-H stretches of the phenyl rings, and various Si-C stretching and bending modes.

NMR Spectroscopy

The prediction of NMR chemical shifts is a powerful tool for structure elucidation.[7] The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach, used in conjunction with DFT to calculate the isotropic magnetic shielding tensors for each nucleus.[8][9]

The absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (TMS), using the following equation:

δ_sample = (σ_TMS - σ_sample) / (1 - σ_TMS) ≈ σ_TMS - σ_sample

To achieve high accuracy, the geometry optimization and the GIAO calculation should ideally be performed with the inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for solvent effects on the molecular geometry and electronic structure.[9]

Protocol 2: Prediction of Spectroscopic Data (Vibrational & NMR)

This protocol assumes a successfully optimized geometry from Protocol 1.

-

Vibrational Spectrum (IR/Raman):

-

Use the optimized geometry checkpoint file.

-

Set up a Frequency calculation using the same method and basis set (B3LYP/6-311+G(d,p)).

-

The output will list the harmonic frequencies (in cm⁻¹), IR intensities, and Raman activities for each vibrational mode.

-

Visualize the vibrational modes with molecular visualization software to aid in assignment.

-

-

NMR Spectrum (¹H & ¹³C):

-

Use the optimized geometry checkpoint file.

-

Set up an NMR calculation.

-

Method: GIAO (this is the default in many programs).

-

Functional/Basis Set: A functional benchmarked for NMR, such as WP04, is recommended for high accuracy, but B3LYP often provides good results.[9] Use a basis set suitable for NMR, like 6-311+G(d,p).

-

Solvation: Include a PCM solvent model (e.g., SCRF=(PCM,Solvent=Chloroform)) for solution-phase predictions.

-

Separately calculate the shielding constants for TMS using the exact same level of theory.

-

Calculate the final chemical shifts for each nucleus using the equation above.

-

Diagram 2: Workflow for In Silico Spectroscopy

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 3. Theoretical Investigation of the Hydrolytic Mechanism of α-Functionalized Alkoxysilanes as Effective Crosslinkers and t… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Genesis of a Synthetic Workhorse: An In-depth Technical Guide to the Discovery and History of Ethoxytriphenylsilane

For Immediate Release

A cornerstone of modern organic synthesis, ethoxytriphenylsilane, has played a pivotal role as a versatile protecting group and synthetic intermediate for decades. This in-depth technical guide delves into the historical context of its discovery, the evolution of its synthesis, and its enduring significance in the fields of chemical research and drug development. Prepared for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles and practical applications of this invaluable organosilicon compound.

The Dawn of Organosilicon Chemistry: A Prelude to this compound

The journey to this compound begins with the birth of organosilicon chemistry in the mid-19th century. In 1863, French chemist Charles Friedel and his American collaborator James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane.[1][2][3] This seminal work, achieved by reacting silicon tetrachloride with diethylzinc, laid the groundwork for a new field of chemical exploration.[4][5] However, it was the extensive and systematic investigations by the English chemist Frederic Stanley Kipping in the early 20th century that truly propelled organosilicon chemistry forward.[1][3][6] Kipping, often regarded as the father of silicone chemistry, pioneered the use of Grignard reagents for the formation of silicon-carbon bonds, a method that remains fundamental in the synthesis of many organosilicon compounds today.[7][8] His work, spanning over four decades, led to the synthesis of a vast array of new organosilicon molecules and laid the theoretical and practical foundation for the development of silicones.[8][9]

The Emergence of Alkoxysilanes: The Direct Precursors

While the exact date and discoverer of the first synthesis of this compound are not prominently documented in readily available historical records, its preparation is a logical extension of the early work on organochlorosilanes and their reactions with alcohols. The fundamental reaction for the formation of an alkoxysilane, the class of compounds to which this compound belongs, involves the reaction of a halosilane with an alcohol.

The synthesis of this compound is most commonly achieved through the reaction of triphenylchlorosilane with ethanol. This nucleophilic substitution reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a straightforward and efficient method for its preparation.

Conceptual Synthesis Pathway:

Caption: General synthesis of this compound.

An alternative route involves the etherification of triphenylsilanol with ethanol, a condensation reaction that produces water as a byproduct.

This compound as a Protecting Group: A Paradigm of Selectivity and Stability

The true value of this compound in organic synthesis lies in its utility as a protecting group for hydroxyl functionalities. The triphenylsilyl (TPS) group offers a unique combination of steric bulk and chemical stability, making it an invaluable tool for multi-step syntheses of complex molecules.

The concept of protecting groups became increasingly crucial as synthetic chemists tackled more ambitious targets. The hydroxyl group, being both nucleophilic and weakly acidic, often interferes with a wide range of reactions. Silyl ethers, in general, emerged as a superior class of protecting groups for alcohols due to their ease of formation, stability under a variety of reaction conditions, and, critically, their selective removal under mild conditions.[10]

The triphenylsilyl group, in particular, provides significant steric hindrance, which can be exploited for the selective protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols. Furthermore, the Si-O bond in this compound is sufficiently robust to withstand many reagents that would cleave other, less bulky silyl ethers.

Key Attributes of the Triphenylsilyl (TPS) Protecting Group:

| Property | Description |

| Steric Bulk | The three phenyl rings create a sterically demanding environment around the silicon atom, influencing the selectivity of protection and enhancing the stability of the resulting silyl ether. |

| Stability | The TPS group is stable to a wide range of reaction conditions, including many basic, nucleophilic, and organometallic reagents. |

| Cleavage | Deprotection is typically achieved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The specific conditions can be tuned for selective removal in the presence of other protecting groups. |

Deprotection Workflow:

Caption: General deprotection of a triphenylsilyl ether.

Experimental Protocols

Synthesis of this compound from Triphenylchlorosilane

Materials:

-

Triphenylchlorosilane

-

Anhydrous Ethanol

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Diethyl Ether (or other suitable aprotic solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve triphenylchlorosilane in anhydrous diethyl ether.

-

From the dropping funnel, add a solution of anhydrous ethanol and anhydrous pyridine in anhydrous diethyl ether dropwise to the stirred solution of triphenylchlorosilane at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

A white precipitate of pyridinium hydrochloride will form. Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain pure this compound as a white crystalline solid.

Protection of a Primary Alcohol using this compound

Materials:

-

Primary Alcohol

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Imidazole

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol, this compound, and imidazole in anhydrous DMF.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired triphenylsilyl-protected alcohol.

Deprotection of a Triphenylsilyl Ether

Materials:

-

Triphenylsilyl-protected Alcohol

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the triphenylsilyl-protected alcohol in THF in a round-bottom flask.

-

Add the TBAF solution to the reaction mixture at room temperature.

-

Stir the reaction until the deprotection is complete (monitored by TLC).

-

Quench the reaction by adding water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the deprotected alcohol.

Spectroscopic Data of this compound

-

¹H NMR: The proton NMR spectrum of this compound typically shows a multiplet in the aromatic region (approximately δ 7.2-7.6 ppm) corresponding to the fifteen protons of the three phenyl groups. The quartet for the methylene protons of the ethoxy group appears around δ 3.8 ppm, and the triplet for the methyl protons of the ethoxy group is observed at approximately δ 1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the aromatic carbons, as well as signals for the methylene and methyl carbons of the ethoxy group.

Conclusion and Future Outlook

From its conceptual origins in the pioneering days of organosilicon chemistry to its current status as a reliable and versatile tool in the synthetic chemist's arsenal, this compound has had a significant impact on the advancement of organic synthesis. Its unique combination of stability, selectivity, and predictable reactivity has enabled the construction of countless complex molecules, including numerous natural products and pharmaceutical agents.[11][12][13][14][15] As the drive for more efficient and elegant synthetic strategies continues, the foundational principles established through the study and application of compounds like this compound will undoubtedly continue to inspire future innovations in the field.

References

- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 2. Organosilicon development history [sbfchem.com]

- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 4. Silicon - Wikipedia [en.wikipedia.org]

- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 6. britannica.com [britannica.com]

- 7. longdom.org [longdom.org]

- 8. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]

- 9. researchgate.net [researchgate.net]

- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier | MDPI [mdpi.com]

- 13. Purdue Chemistry: The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products [chem.purdue.edu]

- 14. researchgate.net [researchgate.net]

- 15. Natural Product Synthesis – Carreira Research Group | ETH Zurich [carreira.ethz.ch]

Methodological & Application

Application Notes and Protocols: Selective Protection of Primary vs. Secondary Alcohols Using Ethoxytriphenylsilane

Introduction: The Strategic Role of Triphenylsilyl Ethers in Complex Synthesis

In the landscape of multistep organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent unwanted side reactions. Silyl ethers are a cornerstone of alcohol protection strategies due to their ease of formation, tunable stability, and mild removal conditions.[1] Among the diverse array of silylating agents, ethoxytriphenylsilane emerges as a reagent of significant utility, particularly when differentiating between primary and secondary hydroxyl groups.

The triphenylsilyl (TPS) group, introduced by this compound, offers a unique combination of steric bulk and electronic properties.[2] This steric encumbrance is the cornerstone of its ability to selectively react with the less hindered primary alcohols over their secondary counterparts.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of this compound for the selective protection of alcohols. We will delve into the mechanistic underpinnings of this selectivity, provide detailed, validated protocols for protection and deprotection, and offer insights into reaction optimization.

The Principle of Selectivity: A Tale of Steric Hindrance

The selective silylation of a primary alcohol in the presence of a secondary alcohol using this compound is a kinetically controlled process governed by steric hindrance. The bulky triphenylsilyl group, with its three phenyl rings, creates a significant steric shield around the silicon atom. This makes the approach of the silylating agent to a sterically congested secondary alcohol significantly more difficult than its approach to a more accessible primary alcohol.[3]

The reaction is typically catalyzed by a mild base, such as imidazole, which serves a dual purpose: it deprotonates the alcohol to increase its nucleophilicity and activates the silylating agent. While silyl chlorides are common reagents, the use of this compound offers the advantage of producing ethanol as a benign byproduct instead of corrosive hydrochloric acid.

dot digraph "Silylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} केंद Diagram 1: Conceptual workflow of selective silylation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 1: Selective Protection of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol details the selective silylation of a primary hydroxyl group in a molecule containing both primary and secondary alcohols.

Materials:

-

Substrate containing both primary and secondary hydroxyl groups

-

This compound (EtO-SiPh₃)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diol substrate (1.0 equivalent).

-

Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Add imidazole (2.5 equivalents) to the solution and stir until fully dissolved. The use of a slight excess of imidazole drives the reaction to completion.

-

-

Silylation:

-

To the stirred solution at room temperature, add this compound (1.1-1.2 equivalents) dropwise via syringe. A slight excess of the silylating agent ensures complete conversion of the primary alcohol.

-

Stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours, depending on the specific substrate.

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the monosilylated product.

-

| Substrate Type | This compound (equiv.) | Imidazole (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield of Monosilylation |

| Primary/Secondary Diol | 1.1 | 2.5 | DMF | 25 | 12-24 | 75-90% |

| Hindered Primary Alcohol | 1.2 | 2.5 | DMF | 25-40 | 24-48 | 60-80% |

Table 1: Representative Reaction Conditions for Selective Silylation.

Protocol 2: Protection of a Secondary Alcohol

For substrates containing only a secondary alcohol or when protection of the secondary hydroxyl is desired, the following protocol can be employed. Note that reaction times will be longer due to increased steric hindrance.

Materials:

-

As listed in Protocol 1.

Procedure:

-

Reaction Setup:

-

Follow the same setup procedure as in Protocol 1, using the secondary alcohol as the substrate.

-

-

Silylation:

-

Add this compound (1.5 equivalents) and imidazole (3.0 equivalents) to the solution of the secondary alcohol in anhydrous DMF.

-

Heat the reaction mixture to 40-60 °C. The elevated temperature is necessary to overcome the higher activation energy associated with the silylation of a sterically hindered alcohol.

-

-

Reaction Monitoring:

-

Monitor the reaction by TLC or LC-MS. The reaction may require 24-72 hours for completion.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedures as outlined in Protocol 1.

-

| Substrate Type | This compound (equiv.) | Imidazole (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Secondary Alcohol | 1.5 | 3.0 | DMF | 40-60 | 24-72 | 50-75% |

Table 2: General Conditions for Silylation of Secondary Alcohols.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

} केंद Diagram 2: Step-by-step experimental workflow for selective protection.

Protocol 3: Deprotection of Triphenylsilyl Ethers

The triphenylsilyl group is robust but can be readily cleaved using fluoride ion sources or under acidic conditions. The choice of deprotection method depends on the stability of other functional groups in the molecule.

This is the most common and generally mildest method for cleaving silyl ethers.

Materials:

-

Triphenylsilyl-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the triphenylsilyl ether (1.0 equivalent) in anhydrous THF (0.1-0.2 M).

-

To this solution, add TBAF (1.0 M in THF, 1.5 equivalents) dropwise at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature and monitor its progress by TLC. Deprotection is typically complete within 1-4 hours.

-

-

Work-up:

-

Once the reaction is complete, quench by adding water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure. The crude alcohol can be purified by silica gel column chromatography if necessary.

-

This method is useful when the molecule is stable to acidic conditions.

Materials:

-

Triphenylsilyl-protected alcohol

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water

-